molecular formula C17H13ClFN5O B11202614 7-(2-Chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2-Chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11202614
M. Wt: 357.8 g/mol
InChI Key: MDZOLPICPXNBKD-UHFFFAOYSA-N
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Description

7-(2-Chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with substituents including a chloro-fluorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere.

    Introduction of Substituents: The chloro-fluorophenyl and methoxyphenyl groups are introduced through substitution reactions, which may involve halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can interact with specific enzymes and receptors, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
  • 7-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
  • 7-(2-Chloro-6-fluorophenyl)-5-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methoxyphenyl group, enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C17H13ClFN5O

Molecular Weight

357.8 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13ClFN5O/c1-25-11-7-5-10(6-8-11)14-9-15(24-17(20-14)21-22-23-24)16-12(18)3-2-4-13(16)19/h2-9,15H,1H3,(H,20,21,23)

InChI Key

MDZOLPICPXNBKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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